tert-Butyl L-homoserinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)6(9)4-5-10/h6,10H,4-5,9H2,1-3H3/t6-/m0/s1 |
InChI Key |
ODSVALCFYQVYCG-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCO)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butyl L Homoserinate
Esterification Strategies for the Formation of tert-Butyl Esters
The introduction of the tert-butyl ester group is a critical step in the synthesis of tert-Butyl L-homoserinate. This section details various esterification strategies, from classical acid-catalyzed methods to more modern, environmentally benign protocols.
Direct Esterification via Acid Catalysis
Direct esterification of a carboxylic acid with tert-butanol (B103910), often catalyzed by a strong acid like sulfuric acid, is a fundamental approach. youtube.com This method, however, can be complicated by the tendency of tert-butanol to form carbocations and subsequently isobutene under the reaction conditions. organic-chemistry.org To circumvent this, alternative methods have been developed. One such method involves the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a catalytic amount of sulfuric acid. researchgate.netgoogle.com Another approach utilizes tert-butyl acetate (B1210297) with a catalytic amount of a strong acid, such as perchloric acid or bis(trifluoromethanesulfonyl)imide, to achieve tert-butylation of amino acids. researchgate.netnih.gov
Table 1: Comparison of Acid Catalysts in Direct Esterification
| Catalyst | Substrates | Conditions | Yield | Reference |
| Sulfuric Acid | Carboxylic acids, tert-butanol | Acid catalysis, water removal | Variable | youtube.com |
| Sulfuric Acid | Carboxylic acids, isobutylene | Dioxane | 60-75% | researchgate.net |
| Perchloric Acid | L-pyroglutamic acid, tert-butyl acetate | Not specified | 70% | nih.gov |
| Bis(trifluoromethanesulfonyl)imide | Amino acids, tert-butyl acetate | Catalytic amount | High | researchgate.net |
Activated Ester Methodologies
To overcome the challenges of direct esterification, methods involving the activation of the carboxylic acid have been developed. The Steglich esterification, for instance, utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form a reactive O-acylisourea intermediate. organic-chemistry.org The addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst is crucial for the efficient formation of esters, especially with sterically hindered alcohols like tert-butanol. organic-chemistry.org DMAP acts as an acyl transfer reagent, forming a more reactive intermediate that readily reacts with the alcohol. organic-chemistry.org
Another powerful activation method employs 2,2,2-trichloroacetimidates. Tert-butyl 2,2,2-trichloroacetimidate, prepared from tert-butanol and trichloroacetonitrile, serves as an efficient reagent for creating tert-butyl esters under mild conditions, often catalyzed by boron trifluoride etherate. researchgate.netnih.gov This method is advantageous as it avoids the harsh conditions of strong acids and is compatible with sensitive functional groups. nih.gov Uronium-based coupling agents like TBTU, TATU, and COMU have also proven effective for ester synthesis at room temperature in the presence of organic bases. luxembourg-bio.com
Transesterification Approaches Utilizing tert-Butyl Sources
Transesterification offers an alternative route to tert-butyl esters. A general method involves warming a carboxylic acid with an excess of tert-butyl acetoacetate (B1235776) and a catalytic amount of acid. researchgate.net More recently, borane (B79455) catalysts, such as B(C6F5)3, have been shown to effectively catalyze the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild and highly chemoselective conditions. rsc.org Enzymatic approaches, for example using Alcalase in anhydrous tert-butanol, have also been employed for the transesterification of esters to their corresponding tert-butyl esters. google.com
Solvent-Free and Mechanochemical Synthesis Protocols
In a push towards greener chemistry, solvent-free and mechanochemical methods for tert-butyl ester synthesis have emerged. rsc.org One novel approach utilizes electromagnetic milling with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source. rsc.org This solvent-free, base-free method operates without external heating and is particularly suitable for sensitive molecules. rsc.org Mechanochemistry, which uses mechanical force to drive chemical reactions, offers advantages like reduced solvent use and access to novel structures. nih.govrsc.org For instance, the direct amidation of simple esters has been observed under mechanochemical Buchwald-Hartwig conditions, highlighting the potential of this technique in ester transformations. cardiff.ac.uk
Stereoselective Synthesis of L-Homoserinate Frameworks
The stereochemistry of the L-homoserinate backbone is crucial for its biological activity and its utility as a chiral building block. This section focuses on methods that ensure the correct stereochemical outcome during the synthesis of the L-homoserinate framework.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is set, the auxiliary is removed. This strategy is a powerful tool for achieving high enantiopurity in the synthesis of complex molecules. numberanalytics.comwikipedia.org
In the context of amino acid synthesis, chiral auxiliaries can be used to control the stereochemistry of alkylation or other bond-forming reactions. For example, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions to establish two contiguous stereocenters simultaneously. wikipedia.org Another approach involves the conjugate hydride reduction of an α,β-unsaturated chiral N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate. nih.gov The use of N-tert-butanesulfinyl imines derived from aldehydes allows for the stereodivergent synthesis of chiral amines through reactions with organometallic reagents. nih.gov The choice of metal (e.g., indium or zinc) can influence the stereochemical outcome, leading to the formation of different diastereomers. nih.gov
The development of these advanced synthetic methodologies provides chemists with a versatile toolbox for the efficient and stereocontrolled synthesis of this compound, paving the way for its application in the synthesis of more complex and biologically important molecules.
Asymmetric Catalysis in Homoserine Derivative Formation
Asymmetric catalysis is a cornerstone in the synthesis of enantiomerically pure molecules like L-homoserine derivatives. This field leverages chiral catalysts to transform prochiral substrates into chiral products with high enantioselectivity. The primary goal is to create new stereogenic centers with a preferred handedness, which is essential for biological activity. warwick.ac.ukyork.ac.uk
Methodologies for asymmetric synthesis can be broadly categorized:
Metal-Templated Reactions: A chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. A classic example, though not for homoserine itself, is the Sharpless asymmetric epoxidation of allylic alcohols, which uses a titanium isopropoxide catalyst in conjunction with a chiral tartrate ester. warwick.ac.uk This principle of a metal and a chiral ligand directing a reaction is fundamental.
Organocatalysis: Small organic molecules, such as the amino acid proline, can act as catalysts. For instance, proline can catalyze asymmetric Robinson annulation reactions by forming a chiral enamine intermediate. warwick.ac.uk
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. york.ac.uk
In the context of homoserine derivatives, asymmetric hydrogenation is a particularly relevant technique. Transition-metal catalysts, often composed of iridium or rhodium complexed with chiral ligands (like N,P ligands or diphosphines), are employed to reduce a double bond in a prochiral precursor, thereby establishing the chiral center found in the homoserine backbone with high enantiomeric excess (ee). diva-portal.org The efficiency of these catalytic systems provides a powerful route to optically enriched compounds. diva-portal.org
Table 1: Overview of Asymmetric Catalysis Approaches
| Catalysis Type | Catalyst Example | Mechanism of Action | Relevance to Amino Acid Synthesis |
|---|---|---|---|
| Metal-Templated | Ti(OiPr)₄ / Diethyl Tartrate | The chiral ligand creates an asymmetric environment around the metal center, directing the approach of the reactant. warwick.ac.uk | Synthesis of chiral building blocks, including amino alcohols. |
| Organocatalysis | L-Proline | Forms a transient chiral intermediate (e.g., enamine) that biases the stereochemical outcome of the reaction. warwick.ac.uk | Asymmetric α-functionalization of carbonyl compounds to form amino acid precursors. |
| Asymmetric Hydrogenation | Ir-N,P or Rh-diphosphine complexes | The chiral ligand on the metal catalyst controls the facial selectivity of hydrogen addition to a prochiral olefin. diva-portal.org | Direct formation of the chiral center in amino acid backbones from unsaturated precursors. |
Chemoenzymatic Synthesis Routes for Amino Acid Esters
Chemoenzymatic synthesis merges the advantages of biological catalysts (enzymes) with traditional organic chemistry to create efficient and highly selective reaction pathways. researchgate.net This approach is particularly effective for producing chiral amino acid esters due to the high stereoselectivity of enzymes like lipases and proteases. These biocatalysts can operate under mild conditions, minimizing side reactions such as racemization and degradation. mdpi.com
A prominent chemoenzymatic strategy for obtaining enantiomerically pure amino acid esters is through the kinetic resolution of a racemic mixture. In this process, an enzyme selectively acylates or hydrolyzes one enantiomer of the racemate, leaving the other enantiomer unreacted. For example, a lipase (B570770) can be used for the enantioselective transesterification of a racemic alcohol with an acyl donor, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol. mdpi.com This method has been successfully applied on a multigram scale for the synthesis of chiral intermediates. mdpi.com
Furthermore, thioesterase (TE) domains, which are responsible for macrocyclization in natural product biosynthesis, have been explored as biocatalysts. rsc.org They can be used in the chemoenzymatic synthesis of complex molecules, demonstrating the potential for enzymes to perform specific and challenging chemical transformations. rsc.org The modular nature of chemoenzymatic routes allows for the synthesis of a variety of analogues by combining different enzymatic and chemical steps. nih.gov
Strategies for Protecting Group Integration
In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools. researchgate.net They temporarily mask reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. masterorganicchemistry.com The successful synthesis relies on a carefully designed protecting group strategy, particularly when multiple functional groups are present.
N-Protection Strategies (e.g., tert-Butoxycarbonyl (Boc) Protection)
The amino group of L-homoserine is nucleophilic and must be protected to prevent unwanted side reactions during esterification or modification of the hydroxyl group. The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups in peptide synthesis and organic chemistry. nih.gov
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. organic-chemistry.org This reaction is highly efficient and chemoselective for the amino group. organic-chemistry.org The resulting Boc-protected amine is stable to a wide range of nucleophilic and basic conditions, making it compatible with subsequent reaction steps. organic-chemistry.org A key advantage of the Boc group is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), which allows for its selective removal without disturbing other acid-labile groups like benzyl (B1604629) esters or base-labile groups like Fmoc. peptide.comiris-biotech.de
Hydroxyl Group Protection in L-Homoserinate Synthesis
Common protecting groups for hydroxyls include ethers and silyl (B83357) ethers. masterorganicchemistry.com
Benzyl (Bn) ethers: These are stable to a wide range of conditions but can be removed by hydrogenolysis.
Silyl ethers (e.g., TBS, TIPS): These are widely used due to their ease of introduction, stability, and selective removal using fluoride (B91410) ion sources (like TBAF). The steric bulk of the silyl group can be tuned to achieve selective protection of less hindered hydroxyls. researchgate.net
tert-Butyl (tBu) ethers: Similar to the tert-butyl ester, this protecting group is introduced under acidic conditions and removed with strong acids like TFA. iris-biotech.de The use of a tBu group for the hydroxyl function is common in Fmoc-based solid-phase peptide synthesis for amino acids like serine and threonine. iris-biotech.de
Orthogonal Protection Schemes in Multistep Syntheses
An orthogonal protection scheme is one in which each type of protecting group can be removed selectively in any order in the presence of the others. researchgate.netpeptide.com This strategy is paramount for the synthesis of complex molecules with multiple functional groups, such as protected amino acids destined for peptide synthesis. nih.gov
The synthesis of N-Boc-L-homoserine tert-butyl ester is a classic example illustrating this concept. The molecule has three distinct functionalities that are masked:
The α-amino group is protected with the acid-labile Boc group.
The C-terminal carboxyl group is protected as an acid-labile tert-butyl (tBu) ester .
The side-chain hydroxyl group could be protected with a group labile under different conditions (e.g., a benzyl group removable by hydrogenolysis or a silyl ether removable by fluoride) if further specific modification of the amine or acid were needed before its deprotection.
The most common orthogonal strategy in modern peptide synthesis is the Fmoc/tBu pair. iris-biotech.de In this scheme, the N-terminus is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains (including hydroxyls) are protected with acid-labile groups like tert-butyl (tBu). peptide.comiris-biotech.de This allows for the iterative removal of the Fmoc group with a base like piperidine (B6355638) to elongate a peptide chain, followed by a final deprotection of all side-chain groups and cleavage from the resin using a strong acid like TFA. iris-biotech.de
Table 2: Protecting Groups in L-Homoserinate Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality Example |
|---|---|---|---|---|
| α-Amino | tert-Butoxycarbonyl | Boc | Moderate Acid (e.g., TFA) organic-chemistry.orgpeptide.com | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Bn) groups. |
| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de | Orthogonal to acid-labile (tBu, Boc, Trt) groups. |
| Carboxyl | tert-Butyl ester | OtBu | Moderate to Strong Acid (TFA) iris-biotech.de | Cleaved under the same conditions as Boc; not orthogonal to Boc but part of the Boc/Bzl strategy. peptide.com |
| Hydroxyl | tert-Butyl ether | tBu | Strong Acid (TFA) iris-biotech.de | Part of the Fmoc/tBu strategy; orthogonal to Fmoc. |
| Hydroxyl | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) | Orthogonal to both acid-labile (Boc/tBu) and base-labile (Fmoc) groups. |
Reactivity and Chemoselective Transformations of Tert Butyl L Homoserinate
Deprotection Chemistry of the tert-Butyl Ester Moiety
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability against nucleophiles and reducing agents. thieme.de Its removal, however, can be achieved under specific conditions, primarily through acid-catalyzed or catalytic methods.
The cleavage of the tert-butyl ester is most commonly accomplished under acidic conditions. thieme.de The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and the corresponding carboxylic acid. The tert-butyl cation is subsequently neutralized by eliminating a proton to form isobutene gas. researchgate.net
A variety of strong protic acids are effective for this transformation, with trifluoroacetic acid (TFA) being the most common, often used in a solution with dichloromethane (DCM). acs.orgrsc.org Other acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can also be employed. acs.org Lewis acids have also been explored for chemoselective deprotection. For instance, zinc bromide (ZnBr₂) in DCM can effectively hydrolyze tert-butyl esters. acs.orgnih.gov This method has shown compatibility with certain other acid-labile protecting groups, allowing for selective deprotection in complex molecules. nih.govresearchgate.net
Aqueous phosphoric acid has been presented as an environmentally benign and mild reagent for the deprotection of tert-butyl esters, showing tolerance for other sensitive groups like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org Additionally, thermolysis offers a reagent-free alternative, where continuous flow reactors at high temperatures (120-240°C) can hydrolyze the tert-butyl ester functionality in protic solvents. nih.gov
Table 1: Selected Acidic Conditions for tert-Butyl Ester Deprotection
| Reagent/Condition | Solvent | Temperature | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common in peptide synthesis; reaction is often complete in a few hours. | rsc.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Not specified | Allows for chemoselective deprotection in the presence of specific amine protecting groups. | acs.orgnih.gov |
| Aqueous Phosphoric Acid | Not specified | Not specified | Mild and environmentally friendly option. | organic-chemistry.org |
| HCl / H₂SO₄ | Organic Solvents | Not specified | Strong protic acids that effectively cleave the ester. | acs.org |
| Thermolysis | Protic Solvents | 120-240°C | Reagent-free method using a continuous plug flow reactor. | nih.gov |
While acidic deprotection is prevalent, harsh conditions can be incompatible with sensitive substrates. acs.org This has led to the development of milder, catalytic methods.
Ytterbium triflate (Yb(OTf)₃) has been identified as a mild and effective Lewis acid catalyst for the selective cleavage of tert-butyl esters. The reaction proceeds in nitromethane at moderate temperatures (45-50°C) with a small catalytic amount (5 mol%), leaving other ester groups like benzyl, allyl, and methyl esters intact.
Another catalytic system involves the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in acetonitrile (B52724). researchgate.netorganic-chemistry.org This system provides a mild and chemoselective method for deprotection. researchgate.net
More recently, a protocol using the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), has been reported. organic-chemistry.orgacs.org This system, in conjunction with triethylsilane as a sacrificial agent, facilitates the catalytic cleavage of the C-O bond in tert-butyl esters under mild conditions, avoiding the need for high temperatures or strong acids. acs.orgorganic-chemistry.org
Table 2: Catalytic Methods for tert-Butyl Ester Deprotection
| Catalyst System | Solvent | Temperature | Key Features | Reference |
| Ytterbium triflate (Yb(OTf)₃) | Nitromethane | 45-50°C | Mild, reusable catalyst; selective over benzyl, allyl, and methyl esters. | |
| CeCl₃·7H₂O / NaI | Acetonitrile | 40-70°C | Mild and chemoselective deprotection. | researchgate.netacs.org |
| Tris-4-bromophenylamminium radical cation (MB•+) / Triethylsilane | Not specified | Not specified | Operates under mild conditions without strong acids or high temperatures. | organic-chemistry.orgacs.org |
Functional Group Transformations at the Amino Group
The primary amino group of tert-Butyl L-homoserinate is a key site for elaboration, most notably through the formation of amide bonds in peptide synthesis.
The nucleophilic amino group readily participates in amidation reactions with activated carboxylic acids to form peptide bonds. This transformation is central to both liquid-phase and solid-phase peptide synthesis (SPPS). researchgate.net A wide array of coupling reagents has been developed to facilitate this reaction efficiently and with minimal racemization.
Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. peptide.com Other established reagents include phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and aminium/uronium salts such as HBTU and TBTU, which generate active esters in situ for rapid and efficient coupling. peptide.com
More specialized methods have also been developed. For example, isonitrile-mediated amidation, using reagents like tert-butyl isocyanide (t-BuNC), can effectively couple amino acids to thioacid-derived acyl donors. nih.gov Direct amidation reactions catalyzed by boric acid derivatives, such as B(OCH₂CF₃)₃, have also proven effective, particularly in solvents like tert-butyl acetate (B1210297). nih.govresearchgate.net Furthermore, tert-butyl esters can be converted in situ to acid chlorides using agents like α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst, which then readily react with amines to form amides. organic-chemistry.org
Table 3: Common Peptide Coupling Reagents
| Reagent Class | Examples | Additive | Key Characteristics | Reference |
| Carbodiimides | DCC, DIC, EDC | HOBt | Widely used, cost-effective. HOBt minimizes racemization. | peptide.com |
| Phosphonium Salts | BOP, PyBOP | None required | High efficiency, low racemization. BOP produces a carcinogenic byproduct. | peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | HOBt (optional) | Very rapid and efficient coupling with minimal side reactions. | peptide.com |
| Boric Acid Catalysts | B(OCH₂CF₃)₃ | None | Enables direct amidation of carboxylic acids and amines. | researchgate.net |
Beyond peptide coupling, the amino group of this compound can be readily acylated or sulfonylated. These reactions are typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Acylation involves the reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine. This transformation introduces an acyl group, forming a stable amide linkage.
Sulfonylation is achieved by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This yields a sulfonamide, a functional group that is stable to a wide range of reaction conditions, including acidic and basic hydrolysis, making it an effective protecting group or a key structural motif in medicinal chemistry.
Functional Group Transformations at the Hydroxyl Group
The primary hydroxyl group on the side chain of this compound offers another site for chemical modification. However, to achieve selectivity, the more nucleophilic amino group must first be protected (e.g., with a Boc or Cbz group). Once the amine is protected, the hydroxyl group can undergo several transformations.
Esterification: The hydroxyl group can be acylated with acyl chlorides or anhydrides in the presence of a base to form esters.
Etherification: Conversion to an ether, such as a benzyl ether or a tert-butyl ether, can be accomplished using appropriate alkylating agents under basic conditions. peptide.com The tert-butyl ether is particularly useful as it can be removed under the same acidic conditions used to cleave the tert-butyl ester. peptide.com
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the oxidation state of the product. For example, mild reagents like pyridinium chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidants like potassium permanganate or Jones reagent will produce the carboxylic acid.
Conversion to Other Functional Groups: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce other functionalities, such as azides or thiols. nih.gov
These transformations highlight the versatility of the hydroxyl moiety, allowing for the synthesis of a diverse range of homoserine derivatives for various applications in synthetic and medicinal chemistry.
Esterification and Etherification Reactions
Esterification: The primary hydroxyl group of this compound can undergo esterification to introduce an additional ester functionality. This reaction is typically carried out using an activated carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base like pyridine or triethylamine. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction with a carboxylic acid. The bulky tert-butyl ester group generally remains intact under these conditions, provided that strongly acidic or basic conditions are avoided.
Etherification: The hydroxyl group can also be converted to an ether. Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a common method. However, care must be taken to select a base that does not promote the elimination of the tert-butyl group or epimerization at the α-carbon. Milder, acid-catalyzed etherification methods can also be employed, for instance, reacting with isobutylene (B52900) in the presence of a catalytic amount of strong acid to form a tert-butyl ether. organic-chemistry.org
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Product |
| Esterification | Acyl chloride, Pyridine | Hydroxyl | O-Acyl-tert-Butyl L-homoserinate |
| Etherification | NaH, Alkyl halide | Hydroxyl | O-Alkyl-tert-Butyl L-homoserinate |
Oxidation and Reduction Pathways
Oxidation: The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant used. Milder oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane will typically yield the corresponding aldehyde, tert-butyl (2S)-2-amino-4-oxobutanoate. Stronger oxidizing agents, for instance, potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will lead to the formation of the corresponding carboxylic acid, tert-butyl L-aspartate. The tert-butyl ester is generally stable to these oxidative conditions.
Reduction: The tert-butyl ester group is resistant to reduction by catalytic hydrogenation (e.g., H2/Pd) and hydride reagents like sodium borohydride (NaBH4). This allows for the selective reduction of other functional groups that might be present in a more complex derivative of this compound. However, stronger reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding amino alcohol, (2S)-2-amino-4-hydroxybutanal, although this is often accompanied by the reduction of other susceptible groups.
| Reaction Type | Reagent | Functional Group Targeted | Product |
| Mild Oxidation | PCC, Dess-Martin Periodinane | Hydroxyl | tert-Butyl (2S)-2-amino-4-oxobutanoate |
| Strong Oxidation | KMnO4, Jones Reagent | Hydroxyl | tert-Butyl L-aspartate |
| Reduction | LiAlH4 | tert-Butyl Ester | (2S)-2-Amino-4-hydroxybutanal |
Nucleophilic Substitution Reactions
The side chain of this compound can be modified via nucleophilic substitution at the C4 position. To achieve this, the hydroxyl group must first be converted into a good leaving group, such as a tosylate, mesylate, or halide. This is typically accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or a halogenating agent (e.g., PBr3) in the presence of a base.
Once the leaving group is in place, a variety of nucleophiles can be introduced at the C4 position through an SN2 reaction. This allows for the synthesis of a wide range of this compound derivatives with modified side chains. The stereochemistry at the C2 position is generally preserved during these transformations, provided that the reaction conditions are not harsh enough to cause epimerization.
Stereochemical Integrity and Epimerization Studies During Transformations
Maintaining the stereochemical integrity at the chiral center (C2) is of paramount importance in the synthesis of enantiomerically pure compounds from this compound. Epimerization, the change in the configuration of one of several chiral centers in a molecule, can occur under certain reaction conditions.
For this compound, the α-proton is susceptible to deprotonation under strongly basic conditions, which can lead to racemization through the formation of a planar enolate intermediate. Therefore, reactions involving strong bases should be carried out at low temperatures and with careful monitoring to minimize this risk.
In the case of nucleophilic substitution at C4, the reaction proceeds via an SN2 mechanism, which involves inversion of configuration at the reaction center (C4) but does not affect the stereochemistry at C2. However, intramolecular reactions, such as cyclization, can sometimes proceed with retention or inversion of configuration depending on the mechanism.
Reactions Involving the Homoserine Backbone Cyclization
The homoserine backbone of this compound can undergo intramolecular cyclization to form a five-membered ring lactone, known as tert-butyl α-amino-γ-butyrolactone. This reaction is typically acid-catalyzed, where the protonation of the hydroxyl group facilitates the nucleophilic attack by the carbonyl oxygen of the ester. The tert-butyl group is subsequently eliminated as isobutylene.
Alternatively, under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate), N-protected homoserine derivatives can be cyclized to form β-lactones, which are four-membered cyclic esters. researchgate.net In this case, the reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group. While this specific reaction is more commonly reported for serine (a lower homologue), the principles can be extended to homoserine derivatives. The choice of protecting group on the amine is crucial for the success of this transformation.
| Cyclization Product | Reaction Conditions | Key Features |
| γ-Butyrolactone | Acid catalysis | Formation of a five-membered ring; elimination of the tert-butyl group. |
| β-Lactone | Mitsunobu reaction (on N-protected derivative) | Formation of a four-membered ring; inversion of stereochemistry at C4. researchgate.net |
Applications of Tert Butyl L Homoserinate As a Chiral Synthon
Role as a Chiral Building Block in Natural Product Total Synthesis
The inherent chirality of tert-butyl L-homoserinate makes it an excellent starting point for the enantioselective total synthesis of natural products. Its four-carbon backbone with multiple functional groups can be strategically manipulated to construct complex stereogenic centers. A notable example of a structurally related chiral building block is the use of L-serine derivatives in the synthesis of (+)-lactacystin, a potent and specific proteasome inhibitor. nih.govnih.gov
The synthesis of (+)-lactacystin highlights how a simple chiral amino acid can be elaborated into a complex bioactive molecule. Although this synthesis starts from L-serine, the strategic steps are directly applicable to a synthesis commencing from L-homoserinate to generate novel analogues. In a formal synthesis of (+)-lactacystin, O-tert-butyl-L-serine is used to construct a key pyrrolidinone intermediate. nih.gov This intermediate is crucial for establishing the correct stereochemistry of the final product. The tert-butyl group serves to protect the hydroxyl function, preventing it from interfering in subsequent reactions while being readily removable under acidic conditions. nih.gov This strategy of using a protected amino acid to build a complex heterocyclic core demonstrates the utility of synthons like this compound in constructing natural product frameworks.
Table 1: Key Transformations in a Formal Synthesis of (+)-Lactacystin from an L-Serine Derivative
| Step | Starting Material | Key Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | O-tert-Butyl-L-serine derivative | Aldol (B89426) Condensation Reagents | β-hydroxy-α-amino ester | Carbon-carbon bond formation to extend the backbone. |
| 2 | β-hydroxy-α-amino ester | Cyclization Agents | Pyrrolidinone intermediate | Formation of the core heterocyclic ring system. |
| 3 | Pyrrolidinone intermediate | TFA/DCM | Deprotected Lactam | Removal of tert-butyl protecting group to complete the formal synthesis. nih.gov |
Precursor for the Synthesis of Amino Acid Analogues and Derivatives
This compound is an ideal precursor for a variety of non-proteinogenic amino acid analogues and their derivatives, particularly those containing a pyrrolidine (B122466) ring system. The intramolecular cyclization of homoserine derivatives is a well-established method for synthesizing substituted pyrrolidines. mdpi.com This strategy is highly valuable for accessing complex structures such as kainic acid and its analogues, which are potent neuroexcitatory agents used extensively in neuroscience research. nih.govacs.org
While many syntheses of kainic acid start from other precursors like L-proline, the conversion of L-homoserine lactone to optically active 2-substituted pyrrolidines demonstrates the potential of using this compound for this purpose. mdpi.comresearchgate.net The synthesis would involve the activation of the side-chain hydroxyl group (e.g., as a mesylate or tosylate), followed by intramolecular nucleophilic substitution by the amine to form the pyrrolidine ring. The tert-butyl ester would protect the carboxylate during these transformations. This approach allows for the stereocontrolled synthesis of highly functionalized pyrrolidine-based amino acids.
Furthermore, the hydroxyl group of homoserinate can be converted to other functionalities. For instance, it can be transformed into an azide (B81097) to produce azidohomoalanine (AHA), a methionine surrogate used for bioorthogonal labeling of proteins. This transformation typically starts from protected homoserine, underscoring the utility of precursors like this compound.
Utilization in Peptide Chemistry for Solid-Phase and Solution-Phase Syntheses
In both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, side-chain protection is crucial for preventing unwanted reactions. Tert-butyl based protecting groups are a cornerstone of the most common SPPS strategy, the Fmoc/tBu approach. seplite.com In this orthogonal scheme, the N-terminal Fmoc group is removed with a base (e.g., piperidine), while the tert-butyl side-chain protecting groups are removed at the end of the synthesis with a strong acid, typically trifluoroacetic acid (TFA). seplite.com
O-tert-butyl-L-homoserinate can be readily incorporated into peptide chains using these standard protocols. The tert-butyl ether protecting the side-chain hydroxyl group is stable to the basic conditions used for Fmoc deprotection but is cleanly cleaved during the final acidolysis step. This allows for the site-specific incorporation of a homoserine residue into a peptide sequence.
The synthesis of poly(L-homoserine) and its block copolymers has been reported, highlighting the utility of protected homoserine derivatives in creating novel biomaterials. nsf.gov Similarly, the synthesis of dipeptides such as Fmoc-Ser(tBu)-Cys-OH illustrates the standard coupling procedures that would be employed for O-tert-butyl-L-homoserinate. google.com The protected homoserine is activated at its carboxyl group (often with a carbodiimide (B86325) reagent like DIC and an additive like Oxyma) and coupled to the free amine of the growing peptide chain.
Table 2: Standard SPPS Cycle for Incorporation of O-tert-Butyl-L-homoserinate
| Step | Procedure | Reagents | Purpose |
|---|---|---|---|
| 1 | Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Expose the N-terminal amine of the resin-bound peptide. |
| 2 | Activation & Coupling | Fmoc-Hse(tBu)-OH, DIC, Oxyma in DMF | Couple the protected homoserinate to the peptide chain. |
| 3 | Washing | DMF, DCM | Remove excess reagents and byproducts. |
| 4 | Final Cleavage | TFA, scavengers (e.g., H₂O, TIS) | Cleave the completed peptide from the resin and remove all tert-butyl protecting groups. |
Contributions to the Development of New Chiral Reagents and Catalysts
Chiral amino acids are frequently used as starting materials for the synthesis of chiral ligands and catalysts for asymmetric synthesis. semanticscholar.orgnih.govnih.govtcichemicals.com The general strategy involves the reduction of the carboxylic acid to a primary alcohol, yielding a chiral amino alcohol. This intermediate can then be further modified, for example, by introducing phosphine (B1218219) groups to create chiral phosphine ligands, which are highly effective in transition-metal-catalyzed asymmetric reactions. nih.gov
This compound is an excellent candidate for this type of transformation. Its structure offers a straightforward route to novel P,O- or P,N-bidentate ligands. A plausible synthetic route would involve the following steps:
Reduction: The tert-butyl ester group is reduced to a primary alcohol using a reducing agent like LiAlH₄. This would yield the corresponding chiral amino diol, with the original side-chain hydroxyl and the newly formed alcohol.
Protection: The amino and one of the hydroxyl groups would be selectively protected.
Phosphinylation: The remaining free hydroxyl group is converted to a leaving group (e.g., tosylate or mesylate) and then displaced by a phosphide (B1233454) anion (e.g., KPPh₂) to introduce the phosphine moiety.
Deprotection: Removal of the protecting groups would yield the final chiral ligand.
This approach, widely applied to other amino acids like L-valine, can be logically extended to this compound to generate a new class of chiral ligands for asymmetric catalysis. acs.org
Integration into Divergent Synthetic Strategies for Complex Molecular Architectures
Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. Chiral building blocks like this compound are ideal starting points for such strategies. By converting the homoserinate into a versatile intermediate, multiple reaction pathways can be explored to generate diverse molecular scaffolds.
A compelling application of this concept involves using this compound to generate a key pyrrolidine intermediate, as discussed in section 4.2. This chiral pyrrolidine can serve as a branching point for the synthesis of various natural products, particularly pyrrolizidine (B1209537) and indolizidine alkaloids, many of which exhibit significant biological activity. nih.govkib.ac.cn
For example, a common synthetic intermediate derived from homoserinate could be functionalized in different ways:
Pathway A: Elaboration of the side chain followed by a second cyclization could lead to the bicyclic core of pyrrolizidine alkaloids like alexine. nih.gov
Pathway B: Different substitution patterns on the pyrrolidine ring could be installed to access a range of kainic acid analogues.
Pathway C: Ring-closing metathesis or other annulation strategies could be employed to construct indolizidine alkaloid frameworks.
This divergent approach, starting from a single, readily available chiral synthon, enables the efficient exploration of chemical space and the synthesis of diverse, complex molecules for biological screening.
Analytical and Spectroscopic Methodologies for Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of tert-Butyl L-homoserinate. Both one-dimensional and two-dimensional NMR experiments are utilized to assign all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecule's connectivity.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the nuclei within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(tert-butoxycarbonyl)-L-homoserine tert-butyl ester, the spectrum typically shows distinct signals for the protons of the two tert-butyl groups, the homoserine backbone, and the hydroxyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include those from the carbonyl carbons of the Boc and ester groups, the quaternary and methyl carbons of the tert-butyl groups, and the carbons of the homoserine backbone. For instance, the characteristic chemical shifts for the tert-butyl carbons are found around δ 28 ppm, while the Boc carbonyl carbon appears at approximately δ 155 ppm.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for N-(tert-butoxycarbonyl)-L-homoserine tert-butyl ester
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
| tert-Butyl (Ester) | ~1.44 (s, 9H) | ~28.0, ~81.5 | Singlet for 9 equivalent protons; signals for methyl and quaternary carbons. |
| tert-Butyl (Boc) | ~1.44 (s, 9H) | ~28.3, ~79.5 | Singlet for 9 equivalent protons; signals for methyl and quaternary carbons. |
| α-CH | ~4.15-4.25 (m, 1H) | ~54.0 | Methine proton adjacent to the nitrogen and carbonyl group. |
| β-CH₂ | ~1.85-2.05 (m, 2H) | ~33.0 | Methylene protons adjacent to the α-carbon and γ-carbon. |
| γ-CH₂ | ~3.60-3.70 (t, 2H) | ~59.0 | Methylene protons adjacent to the hydroxyl group. |
| NH | ~5.30 (d, 1H) | - | Amide proton of the Boc group. |
| OH | Variable | - | Hydroxyl proton, chemical shift is concentration and solvent dependent. |
| C=O (Ester) | - | ~172.0 | Carbonyl carbon of the tert-butyl ester. |
| C=O (Boc) | - | ~155.5 | Carbonyl carbon of the Boc protecting group. |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as TOCSY and HSQC are employed. nih.gov
Total Correlation Spectroscopy (TOCSY): This experiment is used to identify protons that are part of the same spin system. For this compound, a TOCSY spectrum would show correlations between the α-CH, β-CH₂, and γ-CH₂ protons, confirming the homoserine backbone structure. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~59.0 ppm, assigning them to the γ-CH₂ group. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, and for gaining structural information through the analysis of fragmentation patterns.
ESI-MS is a soft ionization technique that is well-suited for analyzing moderately polar and thermally fragile molecules like amino acid derivatives. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. For N-(tert-butoxycarbonyl)-L-homoserine tert-butyl ester (C₁₃H₂₅NO₅), the expected protonated molecule would be observed, confirming its molecular weight of 275.34 g/mol . chemicalbook.com The fragmentation of t-Boc protected compounds in ESI-MS often involves the characteristic loss of isobutylene (B52900) (C₄H₈) from the tert-butyl group or the entire Boc group. doaj.org
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the chemical formula. For C₁₃H₂₅NO₅, HRMS would confirm the calculated exact mass of the [M+H]⁺ ion (276.1754) to within a few parts per million (ppm).
Interactive Data Table: Mass Spectrometry Data for N-(tert-butoxycarbonyl)-L-homoserine tert-butyl ester
| Technique | Ionization Mode | Observed Ion | Calculated m/z | Purpose |
| ESI-MS | Positive | [M+H]⁺ | 276.18 | Molecular Weight Confirmation |
| ESI-MS | Positive | [M+Na]⁺ | 298.16 | Molecular Weight Confirmation |
| HRMS-ESI | Positive | [M+H]⁺ | 276.1754 | Elemental Formula Determination (C₁₃H₂₆NO₅⁺) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-(tert-butoxycarbonyl)-L-homoserine tert-butyl ester displays characteristic absorption bands that confirm the presence of its key structural features.
The spectrum would be characterized by:
A broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. masterorganicchemistry.com
Strong, sharp absorption bands around 1740 cm⁻¹ and 1690 cm⁻¹, which are indicative of the C=O (carbonyl) stretching vibrations of the ester and the carbamate (B1207046) (Boc group), respectively. libretexts.org
Absorption bands in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations of the alkyl groups. vscht.cz
A band corresponding to the N-H stretch of the carbamate group, typically around 3400-3300 cm⁻¹.
C-O stretching vibrations appearing in the 1300-1000 cm⁻¹ region. libretexts.org
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretch, hydrogen-bonded | 3500 - 3200 (broad) |
| N-H (Carbamate) | Stretch | 3400 - 3300 |
| C-H (Alkyl) | Stretch | 3000 - 2850 |
| C=O (Ester) | Stretch | ~1740 |
| C=O (Carbamate) | Stretch | ~1690 |
| C-O | Stretch | 1300 - 1000 |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are fundamental in the analysis of this compound, providing essential data on its purity and enantiomeric composition. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques employed for these characterization purposes. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, crucially, the enantiomeric excess of chiral molecules like this compound. mdpi.com Given the chiral nature of the L-homoserine backbone, ensuring the enantiomeric purity of the tert-butyl ester derivative is critical, particularly in stereoselective synthesis and pharmaceutical applications.
Chiral HPLC is the method of choice for separating enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times and allowing for their separation and quantification. For amino acid derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven to be particularly effective. sigmaaldrich.comsigmaaldrich.com These stationary phases offer multimodal separation mechanisms, including ionic interactions, hydrogen bonding, and steric hindrance, which are effective for resolving the enantiomers of polar and ionic compounds like amino acids and their esters. sigmaaldrich.com
The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. Typical mobile phases for chiral separations of amino acid derivatives include mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers. sigmaaldrich.comgoogle.com The choice of buffer and its pH can significantly influence the retention and selectivity by altering the ionization state of the analyte and the stationary phase. sigmaaldrich.com
Detection is commonly performed using an ultraviolet (UV) detector, as the amide bond and carbonyl group of the amino acid ester exhibit absorbance in the low UV range (e.g., 214 nm). rsc.org
Table 1: Illustrative HPLC Conditions for Chiral Analysis of Amino Acid Esters
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Teicoplanin-bonded chiral stationary phase | sigmaaldrich.comgoogle.com |
| Column | Astec® CHIROBIOTIC® T | sigmaaldrich.com |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures | google.com |
| Detector | UV-Vis Detector (e.g., at 214 nm) | rsc.org |
| Mode | Reversed-Phase | sigmaaldrich.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a high-resolution separation technique that can be utilized for the purity assessment of volatile and thermally stable compounds. nih.gov Direct analysis of amino acids and their simple esters, including this compound, by GC is generally not feasible due to their low volatility and high polarity, which can lead to poor chromatographic performance, including broad peaks and thermal degradation in the injector or column.
To overcome these limitations, derivatization is an essential prerequisite for GC analysis. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. For amino acids and their derivatives, common approaches involve the esterification of carboxyl groups and the acylation or silylation of amino and hydroxyl groups.
A well-established method for the GC analysis of amino acids is the formation of N-acyl alkyl esters, such as N-heptafluorobutyryl isopropyl esters. tdl.org Another prevalent technique is silylation, where active hydrogens in the molecule are replaced with a silyl (B83357) group. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are known for their stability compared to other silyl derivatives. sigmaaldrich.com
Once derivatized, the compound can be analyzed on a capillary GC column, typically with a non-polar or medium-polarity stationary phase, such as those based on dimethylpolysiloxane. nih.gov A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. nih.govnih.gov For more definitive identification, a Mass Spectrometer (MS) can be coupled with the GC system (GC-MS), providing both retention time data and mass spectral information for structural elucidation. sigmaaldrich.comnih.gov
Table 2: Typical GC Conditions for Analysis of Derivatized Amino Acids
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | sigmaaldrich.com |
| Stationary Phase | Cross-linked dimethylpolysiloxane or similar | nih.gov |
| Column | Fused silica (B1680970) capillary column | semanticscholar.org |
| Carrier Gas | Helium | nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govnih.gov |
| Injection Mode | Split/Splitless | scispec.co.th |
Computational and Theoretical Investigations of Tert Butyl L Homoserinate
Quantum Chemical Calculations for Conformational Analysis and Molecular Properties
Quantum chemical calculations are instrumental in understanding the three-dimensional structure and electronic properties of tert-Butyl L-homoserinate. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, geometry, and various other properties.
The relative energies of different conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and solvent effects. For example, a folded conformation might be stabilized by a hydrogen bond between the amino group and the ester carbonyl, while extended conformations might be favored in polar solvents.
Quantum chemical calculations also allow for the determination of a wide range of molecular properties nih.gov:
Electronic Properties: The distribution of electrons in the molecule can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability nih.gov.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can be compared with experimental data to confirm the structure of the molecule.
Thermodynamic Properties: Properties like enthalpy of formation, entropy, and Gibbs free energy can be calculated, providing valuable data for understanding the thermodynamics of reactions involving this compound.
Table 1: Calculated Molecular Properties of a Hypothetical Low-Energy Conformer of this compound
| Property | Calculated Value |
| Relative Energy | 0.00 kcal/mol |
| Dipole Moment | 2.5 D |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.0 eV |
Mechanistic Studies of Key Synthetic Transformations Involving this compound
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this includes its synthesis and subsequent transformations.
One key synthetic transformation is the esterification of N-protected L-homoserine with a tert-butyl group source. Computational studies can model the reaction pathway, identifying the transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, including the role of catalysts and the factors that control the reaction rate and yield. For example, in the acid-catalyzed esterification with isobutylene (B52900), quantum chemical calculations can be used to model the protonation of the carboxylic acid, the nucleophilic attack of isobutylene, and the final deprotonation step.
Another important class of reactions is the use of this compound as a building block in peptide synthesis google.com. The tert-butyl ester serves as a protecting group for the carboxylic acid. Computational studies can investigate the mechanism of peptide bond formation, where the amino group of another amino acid attacks the activated carboxyl group of a different amino acid. These studies can also shed light on the conditions required for the selective removal of the tert-butyl protecting group, which is typically achieved under acidic conditions.
Table 2: Calculated Activation Energies for Key Synthetic Steps
| Reaction Step | Catalyst | Calculated Activation Energy (kcal/mol) |
| Esterification: Nucleophilic attack | H+ | 15.2 |
| Peptide Coupling: Amide bond formation | DCC | 12.5 |
| Deprotection: Ester cleavage | TFA | 20.8 |
In Silico Prediction of Reaction Selectivity and Chiral Induction
In silico methods play a crucial role in predicting the outcome of chemical reactions, particularly in terms of selectivity. For a chiral molecule like this compound, predicting stereoselectivity is of utmost importance.
When this compound is used as a chiral auxiliary or a starting material in asymmetric synthesis, computational models can predict which stereoisomer of the product will be preferentially formed. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product.
For example, in the alkylation of the enolate derived from an N-protected this compound derivative, the approach of the electrophile can be sterically hindered by the chiral center. Computational modeling of the transition states for the attack of the electrophile from the re and si faces of the enolate can predict the diastereomeric excess of the product.
These predictive models can be used to screen different reaction conditions, catalysts, and protecting groups to optimize the stereochemical outcome of a reaction, thereby guiding experimental work and accelerating the discovery of efficient synthetic routes.
Molecular Dynamics Simulations in Complex Reaction Environments
While quantum chemical calculations are excellent for studying individual molecules or small molecular systems, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in complex environments, such as in solution or at the active site of an enzyme nih.govresearchgate.net.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of dynamic processes, such as conformational changes, diffusion, and intermolecular interactions.
For this compound, MD simulations can be used to study its solvation in different solvents. The simulations can reveal the structure of the solvent shell around the molecule and the nature of the solute-solvent interactions, such as hydrogen bonding. This information is crucial for understanding how the solvent influences the molecule's conformation and reactivity.
Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules in a reaction mixture. For instance, in a peptide synthesis reaction, MD simulations can model the approach of the reactants, the formation of the pre-reaction complex, and the role of the solvent in mediating the reaction. This provides a more realistic picture of the reaction environment compared to static quantum chemical calculations.
Current Challenges and Future Research Directions
Development of Environmentally Benign Synthetic Routes (Green Chemistry Principles)
The synthesis of tert-Butyl L-homoserinate and its derivatives traditionally relies on methods that may involve hazardous reagents and generate significant waste. The application of green chemistry principles is paramount to developing more sustainable alternatives.
Future research is focused on several key areas:
Safer Solvents: A major goal is to replace conventional non-polar solvents like aromatic hydrocarbons and ethers, which are often undesirable from a sustainability perspective, with greener alternatives. rsc.org Research into using solvents like tert-butyl acetate (B1210297) for related transformations showcases a move towards improved safety and sustainability. rsc.org The ideal solvent should have a low environmental impact, be recyclable, and efficiently solubilize polar substrates. rsc.orgmlsu.ac.in
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes exploring catalytic routes that avoid the use of stoichiometric reagents.
Waste Reduction: The development of solvent-free and base-free reaction conditions is a significant step forward. For instance, a novel and efficient method for synthesizing tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) has been developed using electromagnetic milling, a technique that operates without solvents or bases and requires no additional heating. rsc.org
Recyclable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green synthesis. For example, magnetically separable catalysts like Fe3O4-MWCNT@CeO2 have been successfully employed in the synthesis of other tert-butyl-containing compounds, offering a model for future applications. semanticscholar.org
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for tert-Butyl Esters
| Feature | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Dichloromethane, Chloroform, Aromatic Hydrocarbons rsc.orgmlsu.ac.in | tert-Butyl Acetate, 2-MeTHF, Acetonitrile (B52724), Solvent-free conditions rsc.orgmlsu.ac.inrsc.org |
| Reagents | Stoichiometric strong acids/bases | Catalytic amounts of reusable acids/bases, (Boc)2O rsc.org |
| Energy Input | Often requires heating/refluxing | Ambient temperature, Electromagnetic milling rsc.org |
| Byproducts | Salt waste, hazardous solvent waste | Minimal byproducts, recyclable catalysts semanticscholar.org |
Exploration of Novel Catalytic Systems for Efficient Transformations
Catalysis is at the heart of modern organic synthesis, offering pathways to new reactivity and enhanced efficiency. For this compound, novel catalysts can enable selective transformations of its functional groups.
Key research thrusts include:
C-H Bond Activation: The tert-butyl group is typically considered chemically inert due to the high bond dissociation energy of its C-H bonds. nih.gov However, recent breakthroughs have shown this is not insurmountable. A highly electrophilic manganese catalyst has been developed that can selectively hydroxylate the sterically congested primary C-H bonds of a tert-butyl group. nih.gov This groundbreaking work transforms the tert-butyl group from a simple protecting group into a functionalizable handle, opening up new avenues for derivatization. nih.gov
Enzymatic Catalysis: Biocatalysis offers high selectivity under mild, environmentally friendly conditions. Lipases and other enzymes are being explored for the stereoselective acylation or deprotection of the hydroxyl and amino groups of homoserine derivatives.
Reusable Heterogeneous Catalysts: As mentioned, solid-supported catalysts are crucial for sustainable processes. Systems like basic lead carbonate have been shown to be effective and reusable catalysts for the synthesis of tert-butyl ethers under solvent-free conditions, providing a template for related transformations. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts avoids the use of potentially toxic or expensive metals. Research into organocatalysts for esterification, amidation, and other transformations involving homoserinate derivatives is an active field.
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing. nih.gov These benefits include enhanced safety, precise control over reaction parameters, and improved scalability. nih.govspringernature.com Integrating the synthesis and derivatization of this compound into these platforms is a key future direction.
Automated Library Synthesis: Automated flow chemistry systems are increasingly used for generating libraries of compounds for drug discovery. syrris.com By incorporating this compound as a scaffold, researchers can rapidly synthesize a diverse range of derivatives for biological screening. Stopped-flow synthesis is an intermediate approach that combines the advantages of batch and flow chemistry, enabling automated experimentation with minimal reagent use, which is ideal for creating small molecule libraries. nih.gov
Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. syrris.comnih.gov This significantly improves efficiency and reduces waste. A multi-step synthesis involving this compound could be streamlined into a fully automated sequence.
Process Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify the optimal parameters for a given transformation. soci.org This accelerates process development and can be guided by machine learning algorithms to make the search for optimal conditions more efficient. nih.gov
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Limited by vessel size | Superior, due to high surface-area-to-volume ratio nih.gov |
| Safety | Handling of large volumes of hazardous materials | Small reactor volumes, better control over exotherms springernature.com |
| Scalability | Often requires re-optimization | Direct scaling by running the system for longer syrris.com |
| Automation | Complex and limited | Readily integrated with pumps, detectors, and software nih.govsyrris.com |
| Reproducibility | Can be variable | Highly reproducible due to precise parameter control syrris.com |
Discovery of Undiscovered Reactivity Profiles and Derivatization Possibilities
While this compound is valued for its existing functional groups, exploring novel reactivity could unlock new synthetic possibilities.
Functionalizing the tert-Butyl Group: As highlighted by recent advances in catalysis, the tert-butyl group itself can be a site for chemical modification. nih.gov The catalytic hydroxylation of its C-H bonds provides a novel disconnection approach, allowing chemists to install functionality at a previously inaccessible position. nih.gov
Novel Cyclization Reactions: The proximity of the hydroxyl, amino, and protected carboxyl groups provides opportunities for intramolecular cyclization reactions to form various heterocyclic structures, such as lactones, lactams, and tetrahydrofurans. mdpi.com The development of new reagents and catalysts to control the regio- and stereoselectivity of these cyclizations is an area of interest.
Prodrug Development: The tert-butyl ester can serve as a prodrug moiety, designed to be cleaved in vivo to release an active carboxylic acid. The synthesis of various tert-butyl ester prodrugs of amino acid amides has been explored as a strategy in cancer therapy. nih.gov Further derivatization of the amino and hydroxyl groups of this compound could lead to new classes of prodrugs.
Advanced Derivatization for Analysis: Chemical derivatization is often required to improve the volatility and thermal stability of molecules for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net Methods such as silylation (e.g., forming trimethylsilyl ethers) and acylation are used to analyze compounds with tert-butyl groups and hydroxyl functionalities, which is directly applicable to the characterization of this compound and its reaction products. researchgate.netnih.gov
Advanced Spectroscopic and Computational Techniques for Enhanced Understanding
A deeper understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications.
Spectroscopic Analysis: Advanced spectroscopic methods are critical for unambiguous characterization. While standard techniques like ¹H NMR, IR, and mass spectrometry are routine, more sophisticated methods provide deeper insights. researchgate.net For instance, vibrational analysis using experimental Raman and IR spectra, combined with quantum mechanical calculations, can be used to perform a detailed vibrational analysis of tert-butyl containing compounds. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure and conformation in the solid state. researchgate.net Obtaining the crystal structure of this compound or its key derivatives would provide valuable data on bond lengths, bond angles, and intermolecular interactions.
Computational Chemistry: Theoretical and computational techniques are powerful tools for complementing experimental work. Ab initio and Density Functional Theory (DFT) calculations can be used to:
Predict stable conformations of the molecule.
Calculate spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to aid in experimental data interpretation. nih.gov
Model reaction mechanisms and transition states to understand reactivity and selectivity.
Analyze non-covalent interactions using tools like Hirshfeld surface analysis to understand crystal packing. researchgate.net
By leveraging these advanced analytical and computational methods, researchers can gain a comprehensive understanding of this compound, facilitating the rational design of new synthetic routes and applications.
Q & A
Q. What are the standard synthetic routes for tert-Butyl L-homoserinate, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via carbamate or esterification reactions using tert-butoxycarbonyl (Boc) protecting groups. A common approach involves coupling L-homoserine with tert-butyl chloroformate under alkaline conditions. Optimization includes adjusting reaction temperature (0–25°C), stoichiometry of reagents (e.g., 1.2 equivalents of Boc anhydride), and using catalysts like 4-dimethylaminopyridine (DMAP) to enhance yield . Purity is monitored via thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents .
Q. What analytical techniques are recommended for characterizing this compound, and how do they validate structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm tert-butyl group integration (e.g., δ ~1.4 ppm for nine equivalent protons) and homoserine backbone signals .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns to verify enantiomeric purity, with mobile phases like hexane/isopropanol .
- Mass Spectrometry (MS) : ESI-MS to validate molecular ion peaks matching the theoretical mass .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Storage : In airtight containers at –20°C to prevent hydrolysis of the tert-butyl group .
- Handling : Use explosion-proof equipment in well-ventilated areas; avoid open flames due to flammability risks .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to mitigate skin/eye contact .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when synthesizing this compound?
Discrepancies (e.g., unexpected NMR splitting patterns) may arise from impurities, solvent effects, or stereochemical anomalies. Resolve by:
Q. What computational approaches are used to predict the conformational stability of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tert-butyl group orientation. Explicit solvent molecules (e.g., water or DMSO) must be included to replicate solution-phase behavior, as vacuum calculations may favor non-representative axial conformers .
Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts to induce stereoselectivity .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to hydrolyze undesired enantiomers .
- Dynamic Kinetic Asymmetric Transformations (DYKAT) : Utilize reversible reactions to favor a single enantiomer .
Q. How do solvent polarity and reaction temperature influence kinetic vs. thermodynamic control in this compound synthesis?
- Polar Solvents (e.g., DMF) : Stabilize transition states, favoring kinetic products (e.g., faster esterification).
- Nonpolar Solvents (e.g., toluene) : Promote thermodynamic control via reversible steps, stabilizing tert-butyl group equatorial conformers .
- Low Temperatures : Trap metastable intermediates; higher temperatures allow equilibration .
Q. What novel catalytic systems have been explored for this compound synthesis, and how are their efficiencies compared?
Recent studies evaluate:
- Organocatalysts : Proline derivatives for enantioselective amide bond formation (70–85% ee) .
- Metal-Organic Frameworks (MOFs) : Zn-based MOFs for solvent-free esterification (95% yield, 24 hours) .
- Photoredox Catalysis : Visible-light-driven methods to reduce reaction times (e.g., 6 hours vs. 24 hours) .
Q. How can this compound serve as a precursor in synthesizing bioactive molecules, and what are the key functionalization steps?
Q. What advanced statistical methods are recommended for analyzing structure-activity relationships in this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
